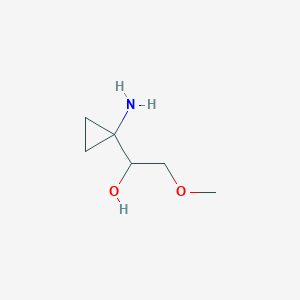

1-(1-Aminocyclopropyl)-2-methoxyethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Aminocyclopropane-1-carboxylic acid (ACC) is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is a direct precursor of the plant hormone ethylene .

Synthesis Analysis

ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) . A three-stage method of synthesizing the natural plant growth regulator 1-aminocyclopropane-l-carboxylic acid by the interaction of cyanoacetic ester with 1,2-dibromoethane has been studied .Molecular Structure Analysis

ACC is a non-proteinogenic amino acid, and its structure includes a cyclopropane ring . The enzyme aminocyclopropane-1-carboxylic acid synthase (ACC synthase, ACS) catalyzes the synthesis of ACC, a precursor for ethylene, from S-Adenosyl methionine (AdoMet, SAM) .Chemical Reactions Analysis

The first committed and generally rate-limiting step in ethylene biosynthesis is the conversion of S-adenosyl-methionine to ACC by ACC synthase (ACS). This enzyme is encoded by a gene family in most plants and is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues .Applications De Recherche Scientifique

Ethylene Biosynthesis

ACC serves as the direct precursor of ethylene , a gaseous plant hormone. Ethylene regulates various vegetative and developmental processes, including seed germination, fruit ripening, leaf senescence, and abscission . Understanding ACC synthesis and its conversion to ethylene is fundamental for unraveling plant growth control mechanisms.

Seedling Growth Regulation

One of the best-characterized ethylene responses is the triple response observed in dark-grown seedlings:

ACC Transport Mechanisms

Although still in its infancy, research on ACC transport has identified the first ACC transporter. Investigating short and long-range ACC movement within plants is crucial for agronomic applications .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(1-aminocyclopropyl)-2-methoxyethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-9-4-5(8)6(7)2-3-6/h5,8H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCAPTNDLZPFSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1(CC1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Aminocyclopropyl)-2-methoxyethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2777398.png)

![(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone](/img/structure/B2777401.png)